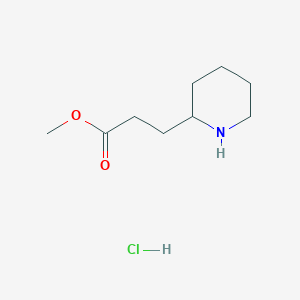
Methyl3-(2-piperidinyl)propanoate hydrochloride
Übersicht
Beschreibung
Methyl 3-(2-piperidinyl)propanoate hydrochloride is a chemical compound with the CAS Number: 1021204-94-3 . It has a molecular weight of 207.7 g/mol and a linear formula of C9 H17 N O2 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The molecular structure of Methyl 3-(2-piperidinyl)propanoate hydrochloride is represented by the linear formula C9H18ClNO2 . The compound has a molecular weight of 207.70 g/mol . The InChI representation of the molecule isInChI=1S/C9H17NO2.ClH/c1-12-9 (11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H . Physical And Chemical Properties Analysis
Methyl 3-(2-piperidinyl)propanoate hydrochloride has a molecular weight of 207.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 207.1026065 g/mol . The topological polar surface area of the compound is 38.3 Ų .Wissenschaftliche Forschungsanwendungen
Solid-state Characterization in Pharmaceutical Sciences
Methyl3-(2-piperidinyl)propanoate hydrochloride is related to substances like falicaine hydrochloride and dyclonine hydrochloride, which are characterized for their solid-state properties in pharmaceutical sciences. These compounds are analyzed using thermal analysis, spectroscopic methods, X-ray diffractometry, and NMR to understand their crystal polymorphism, stability, and molecular-level mobility (Schmidt, 2005).
Role in Cognitive Performance
Research on closely related compounds, such as selective 5-HT4 receptor agonists, indicates a potential role in enhancing cognitive performance. These studies, conducted on rats, explore the effects of specific agonists on spatial learning and memory, which could have implications for understanding the cognitive impacts of similar chemical structures (Fontana et al., 1997).
Development of Hybrid Anticonvulsants
Methyl3-(2-piperidinyl)propanoate hydrochloride is structurally similar to compounds studied for their anticonvulsant and antinociceptive properties. These hybrid molecules combine elements of well-known antiepileptic drugs and are evaluated for their effectiveness in various preclinical seizure models (Kamiński et al., 2016).
Synthesis and Application in Organic Chemistry
The compound is also studied in the context of organic synthesis. For instance, its structural analogs are used in the synthesis of indolizidine and exploration of conjugate addition reactions, offering insights into novel synthetic routes and chemical transformations (D’hooghe et al., 2009).
Inhibitory Effects in Plant Physiology
Compounds structurally related to Methyl3-(2-piperidinyl)propanoate hydrochloride are used as herbicides and studied for their inhibitory effects on plant growth, providing insights into their mode of action and potential agricultural applications (Shimabukuro et al., 1978).
Exploration in Neuropharmacology
Research on analogs of this compound in neuropharmacology involves the synthesis and evaluation of derivatives for their potential as acetylcholinesterase inhibitors, indicating potential applications in treating neurological disorders (Nagel et al., 1995).
Safety And Hazards
While specific safety and hazard information for Methyl 3-(2-piperidinyl)propanoate hydrochloride is not available in the retrieved data, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
methyl 3-piperidin-2-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOBDZOFSZULJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-piperidinyl)propanoate hydrochloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

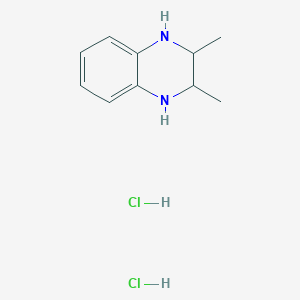

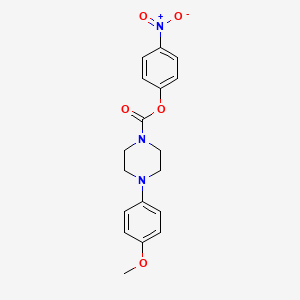
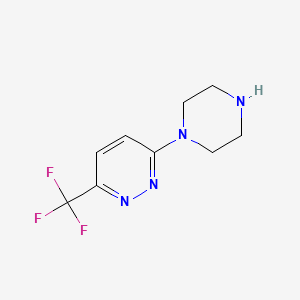
![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)
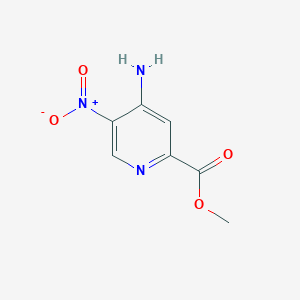
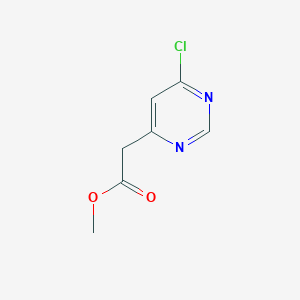
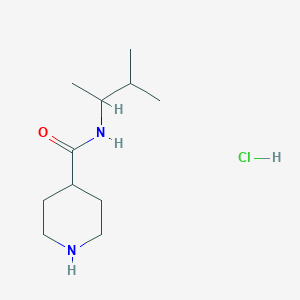

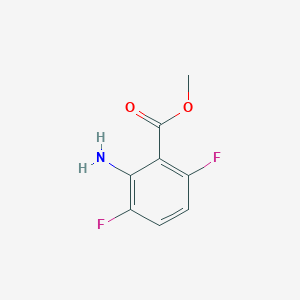
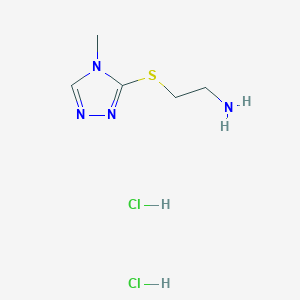

![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)
![Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1421364.png)